molecular formula C15H16N4O5 B11465238 5-(3,4-Dimethoxyphenyl)-1-methyl-3H,5H,6H,8H-[1,3]diazino[4,5-d]pyrimidine-2,4,7-trione

5-(3,4-Dimethoxyphenyl)-1-methyl-3H,5H,6H,8H-[1,3]diazino[4,5-d]pyrimidine-2,4,7-trione

Cat. No.: B11465238
M. Wt: 332.31 g/mol
InChI Key: MQHABJBTVWMSDX-UHFFFAOYSA-N
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Description

5-(3,4-DIMETHOXYPHENYL)-1-METHYL-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4,7-TRIONE is a complex organic compound belonging to the class of pyrimidine derivatives. This compound is characterized by its unique bicyclic structure, which includes a diazino and pyrimidine ring system. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 5-(3,4-DIMETHOXYPHENYL)-1-METHYL-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4,7-TRIONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,4-dimethoxybenzaldehyde with appropriate amines and subsequent cyclization reactions. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine . Industrial production methods may involve optimization of these reactions to increase yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the methoxy groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize the reaction . Major products formed from these reactions depend on the specific reagents and conditions used, but they often include various substituted derivatives of the original compound.

Scientific Research Applications

5-(3,4-DIMETHOXYPHENYL)-1-METHYL-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4,7-TRIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3,4-DIMETHOXYPHENYL)-1-METHYL-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4,7-TRIONE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer properties . The exact molecular targets and pathways are still under investigation, but studies suggest involvement in oxidative stress pathways and enzyme inhibition .

Comparison with Similar Compounds

Similar compounds to 5-(3,4-DIMETHOXYPHENYL)-1-METHYL-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4,7-TRIONE include:

The uniqueness of 5-(3,4-DIMETHOXYPHENYL)-1-METHYL-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4,7-TRIONE lies in its specific substitution pattern and the resulting biological activities, which differentiate it from other similar compounds.

Properties

Molecular Formula

C15H16N4O5

Molecular Weight

332.31 g/mol

IUPAC Name

5-(3,4-dimethoxyphenyl)-1-methyl-6,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4,7-trione

InChI

InChI=1S/C15H16N4O5/c1-19-12-10(13(20)18-15(19)22)11(16-14(21)17-12)7-4-5-8(23-2)9(6-7)24-3/h4-6,11H,1-3H3,(H2,16,17,21)(H,18,20,22)

InChI Key

MQHABJBTVWMSDX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(NC(=O)N2)C3=CC(=C(C=C3)OC)OC)C(=O)NC1=O

Origin of Product

United States

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